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Introduction

FR901465 is a potent natural product that has emerged as a valuable chemical probe for
studying the function of Splicing Factor 3B Subunit 1 (SF3B1), a core component of the
spliceosome. SF3B1 is a crucial protein in the pre-mRNA splicing process, and its mutation or
dysregulation is implicated in various cancers, including myelodysplastic syndromes (MDS) and
chronic lymphocytic leukemia (CLL). FR901465, along with other SF3B1 modulators like
Spliceostatin A and Pladienolide B, binds to the SF3B complex and inhibits splicing. This
document provides detailed application notes and protocols for utilizing FR901465 as a
chemical probe to investigate SF3B1 function and its role in disease.

Mechanism of Action

FR901465 and other SF3B1 inhibitors target the SF3B complex, a key component of the U2
small nuclear ribonucleoprotein (sSnRNP). The binding of these small molecules to SF3B1 is
thought to interfere with the conformational changes required for the stable association of the
U2 snRNP with the branch point sequence of the pre-mRNA. This interference blocks the
progression of spliceosome assembly, leading to an accumulation of prespliceosomal
complexes and the inhibition of pre-mRNA splicing at multiple stages. This specific mechanism
of action makes FR901465 an excellent tool to dissect the intricate steps of spliceosome
assembly and function.
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Experimental Protocols
In Vitro Splicing Assay

This assay is fundamental to assessing the direct inhibitory effect of FR901465 on the splicing
machinery.

Materials:

e Hela cell nuclear extract (commercially available or prepared in-house)
o 32P-labeled pre-mRNA substrate

e FR901465 (or other inhibitors) dissolved in DMSO

e Splicing reaction buffer (contains ATP, MgClz, KCI, and a buffer like HEPES)
e Proteinase K

e Phenol:chloroform:isoamyl alcohol

» Ethanol

» Denaturing polyacrylamide gel (6-8%)

e Urea

Protocol:

o Reaction Setup: In a sterile, RNase-free microfuge tube, assemble the following components
on ice:

o Splicing reaction buffer
o 32P-labeled pre-mRNA substrate (typically 10-20 fmol)
o HelLa nuclear extract (40-60% of the final volume)

o FR901465 or DMSO (vehicle control) at desired concentrations.
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o Nuclease-free water to the final volume (e.g., 25 pL).

 Incubation: Incubate the reaction mixture at 30°C for a specified time course (e.g., 0, 15, 30,
60, 90 minutes).

e Reaction Termination and Protein Digestion: Stop the reaction by adding a solution
containing Proteinase K and SDS. Incubate at 37°C for 30 minutes.

* RNA Extraction: Extract the RNA using an equal volume of phenol:chloroform:isoamyl
alcohol. Centrifuge to separate the phases and carefully transfer the aqueous (upper) phase
to a new tube.

» RNA Precipitation: Precipitate the RNA by adding 2.5 to 3 volumes of ice-cold 100% ethanol
and a salt (e.g., sodium acetate). Incubate at -20°C for at least 30 minutes.

o Pellet and Wash: Centrifuge at high speed to pellet the RNA. Carefully remove the
supernatant and wash the pellet with 70% ethanol.

o Gel Electrophoresis: Resuspend the dried RNA pellet in a formamide-based loading buffer.
Denature the samples by heating at 95°C for 5 minutes. Separate the RNA species (pre-
MRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide/urea gel.

 Visualization and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film.
Quantify the bands corresponding to the pre-mRNA and spliced mRNA to determine the
percentage of splicing inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the
cytotoxic or cytostatic effects of a compound.

Materials:
e Cells of interest (e.g., cancer cell lines)
o Complete cell culture medium

o 96-well cell culture plates
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FR901465 (or other inhibitors) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

Microplate reader

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.

Compound Treatment: The next day, treat the cells with a serial dilution of FR901465.
Include a vehicle control (DMSO) and a positive control for cell death.

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a
humidified incubator at 37°C and 5% CO..

MTT Addition: After the incubation period, add MTT solution to each well to a final
concentration of 0.5 mg/mL.

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the
formation of formazan crystals by viable cells.

Solubilization: Carefully remove the medium and add the solubilization solution to each well
to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Plot the data to determine the IC50 value of the compound.

Cellular Thermal Shift Assay (CETSA)
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CETSA is a powerful technique to verify the direct binding of a compound to its target protein in
a cellular context.

Materials:

o Cells of interest

e FR901465 dissolved in DMSO

e Phosphate-buffered saline (PBS) with protease inhibitors

e PCR tubes or a 96-well PCR plate

e Thermal cycler

 Lysis buffer (containing a non-ionic detergent and protease inhibitors)
o Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
e Centrifuge

o SDS-PAGE and Western blotting reagents

e Primary antibody against SF3B1

e Secondary antibody (HRP-conjugated)

o Chemiluminescence detection reagents

Protocol:

o Cell Treatment: Treat cultured cells with FR901465 or vehicle (DMSO) for a specific duration
to allow for compound entry and target engagement.

o Cell Harvesting and Aliguoting: Harvest the cells, wash with PBS, and resuspend in PBS with
protease inhibitors. Aliquot the cell suspension into PCR tubes.

o Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of
temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step to 4°C.
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e Cell Lysis: Lyse the cells using a chosen method (e.g., three cycles of freeze-thaw in liquid
nitrogen and a 37°C water bath).

» Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,
20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

o Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein
fraction.

e Protein Quantification and Western Blotting: Determine the protein concentration of the
soluble fractions. Normalize the protein amounts, prepare samples for SDS-PAGE, and
perform Western blotting using an anti-SF3B1 antibody.

o Data Analysis: Quantify the band intensities for SF3B1 at each temperature. A ligand-bound
protein will be more stable at higher temperatures, resulting in a shift of its melting curve to
the right compared to the vehicle-treated control.
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Caption: Mechanism of FR901465 action on SF3B1 and pre-mRNA splicing.
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Caption: Workflow for validating FR901465 as a chemical probe for SF3B1.

Conclusion

FR901465 is a powerful chemical probe for elucidating the complex role of SF3B1 in pre-mRNA
splicing and its implications in disease. The protocols and data presented here provide a
comprehensive guide for researchers to effectively utilize this tool in their studies. By combining
in vitro and cellular assays, investigators can gain valuable insights into the mechanism of
SF3B1 inhibition and explore its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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